molecular formula C11H11BrO3 B1293231 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid CAS No. 898767-28-7

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1293231
CAS No.: 898767-28-7
M. Wt: 271.11 g/mol
InChI Key: QBAFDTBWFLFGDS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is a high-value organic carboxylic acid designed for use in scientific research and development. This compound belongs to a class of 4-oxobutanoic acid derivatives known to serve as versatile synthetic intermediates and building blocks in organic synthesis . The molecular structure incorporates both a bromo substituent and a methyl group on the phenyl ring, which can be leveraged for further functionalization, for instance, via metal-catalyzed cross-coupling reactions. The terminal carboxylic acid group allows for additional derivatization, making this compound a flexible precursor for constructing more complex molecules. As a research chemical, its primary applications likely include medicinal chemistry for the synthesis of compound libraries, and materials science as a monomer or precursor. The compound is typically a solid at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFDTBWFLFGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645383
Record name 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-28-7
Record name 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination

The first step in the synthesis often involves the bromination of 2-methylphenyl derivatives. This can be achieved through electrophilic aromatic substitution, where bromine is introduced at the para position relative to the methyl group on the aromatic ring.

Friedel-Crafts Acylation

Following bromination, a common method for synthesizing 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is through Friedel-Crafts acylation. This process involves reacting the brominated derivative with acylating agents under acidic conditions. The reaction typically requires the use of aluminum chloride as a catalyst, which facilitates the formation of the ketone functional group.

Multi-step Synthesis

A more detailed multi-step synthesis can be outlined as follows:

The overall reaction scheme can be summarized in the following table:

Step Reaction Type Reagents/Conditions
1 Bromination Bromine, Lewis Acid (e.g., AlCl₃)
2 Friedel-Crafts Acylation Acyl chloride, Lewis Acid
3 Esterification Butyric acid, base (e.g., pyridine)

For large-scale production, industrial methods may involve continuous flow reactors that enhance efficiency and yield. The use of automated systems for monitoring reaction conditions can significantly improve reproducibility and scalability.

Purification Techniques

Post-synthesis purification techniques such as recrystallization or chromatography are often employed to isolate and purify the final product. These methods are crucial for obtaining high-purity compounds suitable for research and pharmaceutical applications.

Research into the biological activity of this compound indicates potential therapeutic properties, particularly in modulating enzyme activity or binding to specific receptors. Its structural characteristics allow it to form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of their functions.

Biological Activity

Studies have shown that this compound may exhibit significant interactions with biomolecules, suggesting its potential use in medicinal chemistry and drug development.

Applications

Due to its unique chemical properties, this compound is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

The synthesis of this compound involves multiple steps that require careful consideration of reaction conditions and purification methods. Its significance in organic synthesis and potential therapeutic applications make it a compound of interest in both research and industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aromatic ring undergoes substitution reactions with nucleophiles under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the methyl and ketone groups, which polarize the C–Br bond.

Reaction TypeReagents/ConditionsProduct FormedReferences
SNAr (Aromatic) KOH (aqueous), 80°C4-Hydroxy-2-methylphenyl derivative
Buchwald–Hartwig Pd(OAc)₂, Xantphos, K₃PO₄, 110°CAryl amine-coupled product

Mechanistic Insight :
The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to form biaryl structures. The ketone group stabilizes intermediates via resonance during substitution.

Reduction Reactions

The ketone moiety (4-oxo group) can be selectively reduced to a secondary alcohol or fully reduced to a methylene group.

Target GroupReagents/ConditionsProduct FormedYieldReferences
KetoneNaBH₄, MeOH, 0°C4-(4-Bromo-2-methylphenyl)-4-hydroxybutanoic acid85%
Full reductionLiAlH₄, THF, reflux4-(4-Bromo-2-methylphenyl)butanoic acid72%

Cyclocondensation Reactions

The compound serves as a precursor for heterocycle synthesis. Its ketone and carboxylic acid groups enable cyclization with nitrogen-based nucleophiles.

Example : Reaction with hydrazines yields pyrazole derivatives:

  • Conditions : Hydrazine hydrate, ethanol, 70°C
  • Product : 4-(4-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Yield : 78%

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization reactions:

Reaction TypeReagents/ConditionsProduct FormedApplicationReferences
Esterification SOCl₂, followed by ROHMethyl/ethyl estersProdrug synthesis
Amide Formation EDCl, HOBt, RNH₂Substituted amides (e.g., anilides)Bioactive compound design

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂, yielding aryl ketones:

  • Conditions : Cu(OAc)₂, DMF, 120°C
  • Product : 4’-Bromo-2’-methylacetophenone
  • Yield : 65%

Oxidative Transformations

The α-position to the ketone is susceptible to oxidation:

  • Reagents : KMnO₄, H₂SO₄, 60°C
  • Product : 4-(4-Bromo-2-methylphenyl)-2,4-dioxobutanoic acid
  • Yield : 58%

Coupling Reactions

The bromine atom enables cross-coupling reactions for biaryl synthesis:

Reaction TypeCatalysts/ReagentsProduct ExampleYieldReferences
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, arylboronic acid4-(Biphenyl-4-yl)-2-methylphenyl derivative82%

Key Structural Insights

  • Bromine Reactivity : Enhanced by electron-withdrawing groups on the aromatic ring .
  • Ketone Functionality : Participates in nucleophilic additions and reductions .
  • Carboxylic Acid : Enables salt formation, esterification, and decarboxylation .

This compound’s multifunctional reactivity makes it valuable in pharmaceutical synthesis, materials science, and advanced organic transformations. Experimental data emphasize its utility in constructing complex molecular architectures.

Scientific Research Applications

Organic Synthesis

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows chemists to create various derivatives that can be utilized in further chemical synthesis.

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in:

  • Enzyme Interaction: The compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
  • Pharmacological Investigations: Studies are ongoing to explore its therapeutic properties, including anti-inflammatory and anticancer activities.

Pharmaceutical Development

The compound serves as a building block for drug development. Its structural characteristics make it suitable for modifications leading to new pharmaceutical agents. For instance:

  • Therapeutic Targeting: Investigations into its interactions with specific biological targets could lead to the development of novel drugs.

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of this compound via bromination and subsequent acylation. The synthesized compound was characterized using NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

MethodYield (%)Characterization Techniques
Bromination + Acylation85NMR, X-ray Crystallography

In vitro studies assessed the compound's effect on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid, highlighting differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents logP Key Properties/Applications References
This compound C₁₁H₁₁BrO₃ 283.11 4-Br, 2-CH₃ on phenyl ~2.8* Pharmaceutical intermediate
4-(4-Chlorophenyl)-4-oxobutanoic acid C₁₀H₉ClO₃ 212.63 4-Cl on phenyl 1.92 Antimicrobial agent precursor
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 2-Naphthyl group 2.81 Organic synthesis reagent
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid C₁₀H₉BrNO₃ 286.09 4-Br, amide linkage 1.65 Crystal structure studied for H-bonding
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ 192.21 4-CH₃ on phenyl 1.45 Intermediate for heterocyclic compounds

*Estimated based on similar brominated analogs.

Key Observations:

  • Substituent Effects: The bromine atom in this compound increases molecular weight and lipophilicity (logP ~2.8) compared to non-halogenated analogs like 4-(4-methylphenyl)-4-oxobutanoic acid (logP 1.45). Chlorinated analogs (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) exhibit lower logP values, reflecting reduced hydrophobicity .
  • Functional Group Variations: Replacing the carboxylic acid with an amide group (e.g., 4-[(4-bromophenyl)amino]-4-oxobutanoic acid) alters hydrogen-bonding capacity, as seen in crystal structures where amide derivatives form N–H⋯O and O–H⋯O interactions .

Physicochemical and Analytical Data

  • Hydrogen Bonding: The carboxylic acid group in this compound facilitates dimer formation via O–H⋯O interactions, similar to 4-(naphthalen-2-yl)-4-oxobutanoic acid .
  • Solubility : Brominated derivatives generally exhibit lower aqueous solubility due to higher logP values, necessitating organic solvents for purification .

Biological Activity

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is an organic compound with potential biological significance. Its structure includes a bromo-substituted aromatic ring and a keto group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C11H11BrO3
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 898767-28-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of oxobutanoic acids possess activity against various bacterial strains. The presence of the bromo group enhances the lipophilicity of the compound, potentially facilitating cell membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammation .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives of oxobutanoic acids have been tested for their ability to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxobutanoic acid derivatives, including those with bromo substitutions. The results indicated that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Case Study 2: Anti-inflammatory Mechanisms

In a laboratory setting, researchers investigated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-activated macrophages. The study found that treatment with these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a potent anti-inflammatory effect .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer activity of oxobutanoic acid derivatives against human breast cancer cell lines (MCF-7). The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis confirmed increased early and late apoptotic cell populations upon treatment .

Comparative Analysis

The table below summarizes the biological activities reported for this compound and its derivatives:

Activity Mechanism Reference
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of NF-κB pathway
AnticancerInduction of apoptosis via caspase activation

Q & A

Q. Basic Derivatization :

  • Amide formation : React the carboxylic acid with amines (e.g., 4-bromoaniline) using EDCI/HOBt coupling to generate analogs with improved solubility .
  • Reduction : Convert the ketone to a secondary alcohol using NaBH₄/CeCl₃ (Luche reduction) to probe stereoelectronic effects .

Advanced SAR Studies :
To optimize enzyme inhibition (e.g., COX-2 or kynurenine-3-hydroxylase):

  • Halogen substitution : Replace bromine with fluorine to enhance electronegativity and binding affinity.
  • Methyl group positioning : Ortho-methyl groups on the phenyl ring reduce steric hindrance in hydrophobic enzyme pockets.
  • In silico docking : Use AutoDock Vina to predict binding modes against target proteins .

How can researchers address discrepancies in spectroscopic data during characterization?

Q. Basic Characterization :

  • NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8 Hz) due to coupling with bromine.
  • IR : Strong C=O stretches at 1700–1750 cm⁻¹ (ketone and carboxylic acid) .

Advanced Contradiction Management :
If NMR/IR data deviates from literature:

  • Dynamic effects : Variable-temperature NMR resolves rotational barriers in hindered substituents.
  • Tautomerism : Use 2D NOESY to detect keto-enol equilibria in solution.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 284.11 for [M+H]⁺) .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Q. Basic Assays :

  • Lipophilicity : Measure logP via shake-flask method (expected logP ~2.5 due to bromine and methyl groups).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Q. Advanced Techniques :

  • PAMPA assay : Predict blood-brain barrier penetration using artificial membranes.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Toxicogenomics : RNA-seq analysis of hepatocytes identifies off-target gene expression changes .

How can researchers leverage computational tools to design novel derivatives with improved efficacy?

Q. Basic Workflow :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors) using MOE .

Q. Advanced Design :

  • Fragment-based drug discovery : Screen fragment libraries against the target’s active site.
  • Free-energy perturbation (FEP) : Calculate relative binding energies for bromine vs. chlorine substitutions.
  • MD simulations : Analyze conformational stability of derivatives in explicit solvent (e.g., TIP3P water) .

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